molecular formula C15H21N3O2 B5207622 1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine

1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No. B5207622
M. Wt: 275.35 g/mol
InChI Key: SGFDXMPBOGSZRP-UHFFFAOYSA-N
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Description

1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has been the subject of scientific research for its potential applications in various fields. It is a bicyclic compound that contains a pyrazine and a pyrrolo ring system. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. However, studies have suggested that this compound may act as a DNA intercalator and may inhibit the activity of certain enzymes. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have anti-cancer and anti-inflammatory properties. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been shown to have potential as a versatile intermediate for the synthesis of various compounds. However, there are also limitations to the use of this compound in lab experiments. It may have limited solubility in certain solvents and may require specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for the study of 1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine. One direction is the further elucidation of its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Another direction is the synthesis of novel materials using this compound as a building block. Further studies are also needed to fully understand the biochemical and physiological effects of this compound and its potential as a treatment for neurological disorders.

Synthesis Methods

1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine has been synthesized using various methods, including the reaction of 2,3-dichloropyrazine with 3-nitrobenzylamine in the presence of a catalyst. Another method involves the reaction of 2,3-dichloropyrazine with 3-nitrobenzyl alcohol in the presence of a base. These methods have been optimized to obtain high yields of the compound.

Scientific Research Applications

1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials. In organic synthesis, this compound has been studied for its potential as a versatile intermediate for the synthesis of various compounds.

properties

IUPAC Name

1-methyl-2-[(3-nitrophenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-12-15-6-3-7-16(15)8-9-17(12)11-13-4-2-5-14(10-13)18(19)20/h2,4-5,10,12,15H,3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFDXMPBOGSZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine

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